5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClF2N . It is a white to yellow solid and is used for experimental and research purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of interest in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H9F2N.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-2,12H,3-5H2;1H .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 205.63 . The compound should be stored at -20°C, sealed, and away from moisture .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives have found significant application in the synthesis of complex molecules for medicinal chemistry. One study outlines the oxidative difluoromethylation of tetrahydroisoquinolines, leading to the synthesis of fluorinated pyrrolo[2,1-a]isoquinoline and benzo[a]quinolizidines, showcasing its utility in creating novel compounds with potential biological activities (Punirun et al., 2018).
Neuroprotective or Neurotoxic Activity
Research exploring the neuroprotective or neurotoxic activity of tetrahydroisoquinoline derivatives reveals the nuanced effects these compounds can have on neurological health. One study indicated that hydroxy-substituted derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibited neuroprotective activity, suggesting potential therapeutic avenues for neurodegenerative diseases like Parkinson's (Okuda, Kotake, & Ohta, 2003).
Anticancer Potential
The synthesis and evaluation of tetrahydroisoquinoline derivatives as anticancer agents have been a focal point of research, highlighting the potential of these compounds in oncology. For instance, substituted 1,2,3,4-tetrahydroisoquinolines were explored for their cytotoxicity against various cancer cell lines, underscoring the relevance of this scaffold in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Fluorination and Pharmacological Properties
The strategic fluorination of tetrahydroisoquinoline derivatives to modulate pharmacological properties is another area of interest. Studies have shown that fluorination can impact the selectivity and potency of these compounds towards certain biological targets, demonstrating the importance of chemical modifications in drug design (Grunewald et al., 2006).
Analgesic and Anti-Inflammatory Effects
The exploration of tetrahydroisoquinoline derivatives for their analgesic and anti-inflammatory effects further illustrates the compound's versatility. For example, specific derivatives have shown significant anti-inflammatory and analgesic activities, comparable or superior to standard treatments, indicating their potential in pain management and inflammation control (Rakhmanova et al., 2022).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSODBRCWJIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662879 | |
Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187174-14-6 | |
Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.